5-(3,4-Dichlorophenyl)pyrimidin-2(1H)-one
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Overview
Description
5-(3,4-Dichlorophenyl)pyrimidin-2(1H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a 3,4-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dichlorophenyl)pyrimidin-2(1H)-one typically involves the reaction of 3,4-dichlorobenzaldehyde with guanidine in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyrimidin-2(1H)-one ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dichlorophenyl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the pyrimidine ring.
Reduction: Dihydropyrimidine derivatives.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
5-(3,4-Dichlorophenyl)pyrimidin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Materials Science: The compound is studied for its potential use in organic electronics and as a building block for novel materials.
Biological Research: It is used as a probe to study enzyme mechanisms and interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 5-(3,4-Dichlorophenyl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to the disruption of cellular processes, making it a potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
5-Phenylpyrimidin-2(1H)-one: Lacks the dichloro substitution, resulting in different reactivity and biological activity.
5-(3,4-Difluorophenyl)pyrimidin-2(1H)-one: Fluorine substitution can lead to different electronic properties and interactions with biological targets.
5-(3,4-Dimethoxyphenyl)pyrimidin-2(1H)-one: Methoxy groups can influence solubility and reactivity.
Uniqueness
The presence of the 3,4-dichlorophenyl group in 5-(3,4-Dichlorophenyl)pyrimidin-2(1H)-one imparts unique electronic and steric properties, making it distinct from other similar compounds
Properties
IUPAC Name |
5-(3,4-dichlorophenyl)-1H-pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O/c11-8-2-1-6(3-9(8)12)7-4-13-10(15)14-5-7/h1-5H,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMKAGNAVHHJEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CNC(=O)N=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680857 |
Source
|
Record name | 5-(3,4-Dichlorophenyl)pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10680857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111108-09-8 |
Source
|
Record name | 5-(3,4-Dichlorophenyl)pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10680857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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